molecular formula C4H9ClF3NO B2887289 (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride CAS No. 2055390-08-2

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

Cat. No. B2887289
CAS RN: 2055390-08-2
M. Wt: 179.57
InChI Key: ZJGKYDGXVATMFY-DFWYDOINSA-N
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Description

“(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride” is a complex organic compound. The “S” denotes the stereochemistry of the compound, indicating it’s the “left-handed” version of the molecule. The “1-Methyl-2-trifluoromethoxy-ethylamine” part suggests the presence of a methyl group (CH3), a trifluoromethoxy group (OCF3), and an ethylamine group (C2H5NH2). The “hydrochloride” indicates that the compound is a salt formed with hydrochloric acid .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the amine group (-NH2) is a common site of reactivity in organic compounds, often participating in nucleophilic substitution reactions or acting as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its molecular structure. For instance, the presence of polar functional groups could enhance its solubility in polar solvents .

Scientific Research Applications

Organic Synthesis

In the realm of organic chemistry, fluorine-containing compounds like (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride are instrumental due to their unique reactivity and the ability to introduce fluorine atoms into organic molecules. One study highlights the use of a related compound, (1,1,2-Trifluoro-2-chloroethyl)-diethylamine, as a fluorinating agent to replace hydroxyl groups with fluorine atoms in hydroxy-compounds carrying various functional groups (Bergmann & Cohen, 1970). This process is crucial for developing pharmaceuticals and agrochemicals that benefit from the unique properties imparted by fluorine atoms, such as increased stability and lipid solubility.

Fluoroalkylation Reactions

Fluoroalkyl amino reagents derived from trifluoromethyl trifluorovinyl ether, through hydroamination reactions with diethylamine or dimethylamine, have been developed for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles. These reagents facilitate Vilsmeier-type acylations and the synthesis of fluorinated pyrazoles, crucial in medicinal and agricultural chemistry (Schmitt et al., 2017). This underscores the importance of such compounds in synthesizing new chemical entities with potential bioactivity.

Chemical Analysis and Structural Characterization

In chemical analysis, the characterization of organic compounds and their metabolites is essential. A study on the metabolism of an anticonvulsant drug utilized a combination of gas chromatography, mass spectrometry, and nuclear magnetic resonance spectrometry to identify unknown metabolites. This approach reveals the transformative capability of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride and its derivatives in metabolite analysis, highlighting its role in understanding drug metabolism and disposition (Scott et al., 1973).

Corrosion Inhibition

Research has also explored the use of halogen-substituted imidazoline derivatives, similar in structural functionality to (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies indicate the potential of such compounds in protecting industrial materials from corrosion, thereby extending their lifespan and reliability in harsh chemical environments (Zhang et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity, which are not known without specific experimental data. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

(2S)-1-(trifluoromethoxy)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGKYDGXVATMFY-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

CAS RN

2055390-08-2
Record name (2S)-1-(trifluoromethoxy)propan-2-amine hydrochloride
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